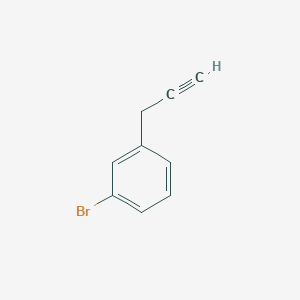

1-Bromo-3-(prop-2-YN-1-YL)benzene

Vue d'ensemble

Description

“1-Bromo-3-(prop-2-YN-1-YL)benzene” is a chemical compound with the empirical formula C9H7BrO . It is a solid substance . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of compounds like “1-Bromo-3-(prop-2-YN-1-YL)benzene” involves optimizing reaction conditions such as temperature, solvents, bases, and their concentration .Molecular Structure Analysis

The molecular weight of “1-Bromo-3-(prop-2-YN-1-YL)benzene” is 211.06 . The SMILES string representation of the molecule is BrC1=CC=CC (OCC#C)=C1 .Chemical Reactions Analysis

The terminal alkynes in compounds like “1-Bromo-3-(prop-2-YN-1-YL)benzene” can undergo oxidative alkyne–alkyne coupling under certain conditions .Physical And Chemical Properties Analysis

“1-Bromo-3-(prop-2-YN-1-YL)benzene” is a solid substance . The empirical formula is C9H7BrO, and the molecular weight is 211.06 .Applications De Recherche Scientifique

Supramolecular Features and Crystal Structures

1-Bromo-3-(prop-2-YN-1-YL)benzene and its derivatives have been studied for their supramolecular features, which include hydrogen bonding, parallel-displaced π–π interactions, and close nitrogen-iodine contacts. These interactions contribute to the formation of unique crystal structures, as observed in the isostructural 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene (Timo Stein et al., 2015).

Synthesis of Benzamide Derivatives

1-Bromo-3-(prop-2-YN-1-YL)benzene has been involved in the synthesis of non-peptide small molecular antagonist benzamide derivatives. These derivatives show promise in biological applications, highlighting the versatility of 1-Bromo-3-(prop-2-YN-1-YL)benzene in the synthesis of complex organic compounds (H. Bi, 2015).

Biological Activity and Synthesis Optimization

The compound has been crucial in the development of (prop-2-ynyloxy) benzene derivatives, which have shown significant antibacterial and antiurease activities. The optimization of synthesis conditions and the biological evaluation of these derivatives underscore the potential of 1-Bromo-3-(prop-2-YN-1-YL)benzene in the creation of bioactive compounds (Tannaza Batool et al., 2014).

Modular Construction of Dendritic Carbosilanes

The compound is also instrumental in the modular construction of dendritic carbosilanes. It offers an efficient route to molecular building block precursors that can accommodate sequential divergent and convergent steps for dendritic extension. This establishes a modular methodology for the assembly and organization of connectivity used for the synthesis of modified carbosilane dendrimers, showcasing its applicability in complex molecular architectures (Casado & Stobart, 2000).

Crystallographic Analysis

In addition to its applications in synthesis and biological activity, 1-Bromo-3-(prop-2-YN-1-YL)benzene derivatives have been studied for their crystallographic properties. Detailed crystallographic analysis provides insights into the molecular structure, packing motifs, and interactions, which are crucial for understanding the material properties and designing new compounds (P. Jones et al., 2012).

Mécanisme D'action

Target of Action

1-Bromo-3-(prop-2-YN-1-YL)benzene is a complex organic compound that primarily targets the benzylic position . The benzylic position is the carbon atom adjacent to the aromatic ring, which plays a significant role in various chemical reactions .

Mode of Action

The compound interacts with its targets through a free radical reaction . In this process, the compound loses a bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide . This reaction pathway is typically seen in 2° and 3° benzylic halides .

Biochemical Pathways

It’s known that the compound can participate inelectrophilic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .

Action Environment

The action, efficacy, and stability of 1-Bromo-3-(prop-2-YN-1-YL)benzene can be influenced by various environmental factors. For instance, the temperature and solvent used can impact the compound’s reactivity . Additionally, the presence of other compounds in the environment could potentially interfere with the compound’s interactions with its targets.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-bromo-3-prop-2-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br/c1-2-4-8-5-3-6-9(10)7-8/h1,3,5-7H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGRNWLCNLLWJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(prop-2-YN-1-YL)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B1395557.png)

![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1395558.png)

![Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate](/img/structure/B1395566.png)

![Methanamine, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B1395568.png)